molecular formula C14H11FO3 B312756 2-Methoxyphenyl 2-fluorobenzoate

2-Methoxyphenyl 2-fluorobenzoate

Cat. No.: B312756
M. Wt: 246.23 g/mol
InChI Key: WRJVZLGILZUYQH-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 2-fluorobenzoate is an aromatic ester featuring a methoxy-substituted phenyl group esterified to 2-fluorobenzoic acid. Its molecular structure combines electron-donating (methoxy) and electron-withdrawing (fluorine) groups, influencing its physicochemical and spectroscopic properties. The ester’s stability, solubility, and reactivity are likely modulated by steric effects from the methoxyphenyl group and electronic effects from fluorine .

Properties

Molecular Formula

C14H11FO3

Molecular Weight

246.23 g/mol

IUPAC Name

(2-methoxyphenyl) 2-fluorobenzoate

InChI

InChI=1S/C14H11FO3/c1-17-12-8-4-5-9-13(12)18-14(16)10-6-2-3-7-11(10)15/h2-9H,1H3

InChI Key

WRJVZLGILZUYQH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)C2=CC=CC=C2F

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

(a) Methyl 4-Chloro-2-Fluorobenzoate
  • Structure : Replaces the methoxyphenyl group with a methyl ester and introduces a chlorine substituent at the 4-position of the benzoate ring.
  • Chlorine (electron-withdrawing) vs. methoxy (electron-donating) substituents alter electronic density on the aromatic ring, affecting reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions .
(b) 4-Chloro-2-(4-Morpholinylcarbothioyl)Phenyl 2-Fluorobenzoate
  • Structure : Incorporates a morpholinylcarbothioyl group and chlorine substituent.
  • The thiocarbonyl group may increase stability against hydrolysis compared to oxygen-based esters .
(c) 2-Methoxy-4,6-Ditrifluoromethylbenzoic Acid Derivatives
  • Structure : Features trifluoromethyl groups at the 4- and 6-positions of the benzoate ring.
  • Key Differences :
    • Trifluoromethyl groups are strongly electron-withdrawing, making the ester more electrophilic and susceptible to nucleophilic attack compared to 2-fluorobenzoate derivatives.
    • Increased lipophilicity due to fluorine atoms could enhance membrane permeability in biological systems .

Physicochemical Properties

Property 2-Methoxyphenyl 2-Fluorobenzoate Methyl 4-Chloro-2-Fluorobenzoate 4-Chloro-2-(Morpholinylcarbothioyl)Phenyl 2-Fluorobenzoate
Molecular Formula C₁₄H₁₁FO₃ (estimated) C₈H₆ClFO₂ C₁₈H₁₆ClFN₂O₂S
Molar Mass (g/mol) ~258.25 188.58 ~402.85
Key Substituents 2-methoxyphenyl, 2-fluoro Methyl, 4-chloro, 2-fluoro 4-chloro, morpholinylcarbothioyl, 2-fluoro
Solubility Likely low in water; high in organic solvents Moderate in polar aprotic solvents (e.g., DMF) Enhanced solubility in polar solvents due to morpholine group
Stability Moderate (steric protection from methoxyphenyl) Higher hydrolysis susceptibility (methyl ester) High (thiocarbonyl resistance to hydrolysis)

Note: Data inferred from structural analogues in , and 8.

Spectroscopic and Computational Insights

  • Spectroscopy :

    • The methoxy group in 2-methoxyphenyl 2-fluorobenzoate would produce distinct NMR signals (e.g., ~δ 3.8 ppm for OCH₃) and IR stretches (~1250 cm⁻¹ for C-O-C). Fluorine’s electronegativity may deshield adjacent protons, shifting NMR peaks upfield .
    • Compared to Methyl 4-chloro-2-fluorobenzoate, the methoxyphenyl group introduces additional aromatic protons, complicating the NMR spectrum but aiding structural elucidation .
  • Computational Studies :

    • Analogous triazolone-benzoate derivatives optimized using B3LYP/6-31G(d,p) methods () suggest that electron-donating groups like methoxy stabilize the ester via resonance, while electron-withdrawing groups (e.g., fluorine) polarize the carbonyl, enhancing electrophilicity .

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